molecular formula C6H5F2N B146603 2,4-Difluoroaniline CAS No. 367-25-9

2,4-Difluoroaniline

Cat. No.: B146603
CAS No.: 367-25-9
M. Wt: 129.11 g/mol
InChI Key: CEPCPXLLFXPZGW-UHFFFAOYSA-N
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Description

2,4-Difluoroaniline: is an organic compound with the molecular formula C6H5F2N and a molecular weight of 129.1074 g/mol . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is a colorless to pale yellow liquid with a characteristic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for preparing 2,4-difluoroaniline involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene . This intermediate is then hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of phase transfer catalysis to enhance the efficiency of the fluorination step. This method allows for higher yields and more efficient production compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis
2,4-Difluoroaniline is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of fluorine atoms, which can enhance the biological activity of drug molecules. Notable applications include:

  • Anti-cancer Agents: DFA is utilized in the synthesis of compounds that target cancer cells effectively.
  • Anti-inflammatory Drugs: It serves as a precursor for drugs aimed at reducing inflammation.
  • Antimicrobial Agents: DFA contributes to the development of antibiotics and other antimicrobial agents.

Case Study:
A study highlighted the synthesis of 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, known for its anti-inflammatory properties. This compound was synthesized using DFA as a key intermediate, demonstrating its utility in developing therapeutic agents .

Agrochemical Applications

2. Pesticide Production
DFA is also crucial in the agrochemical sector, particularly in the formulation of pesticides. Its ability to modify biological activity makes it valuable in creating effective pest control agents.

Table 1: Examples of Agrochemicals Derived from DFA

Agrochemical NameFunctionApplication Area
2,4-Dichlorophenoxyacetic acidHerbicideAgriculture
Fluorinated InsecticidesInsect controlCrop protection

Material Science Applications

3. Advanced Materials
In materials science, DFA is explored for its potential in developing advanced polymers and organic semiconductors. Its chemical properties allow for the creation of materials with enhanced thermal stability and electrical conductivity.

Research Direction:
Ongoing research aims to investigate DFA's role in synthesizing fluorinated polybenzoxazines, which are advanced phenolic resins with applications in aerospace and electronics .

Toxicological Studies

4. Safety and Environmental Impact
Understanding the toxicological effects of DFA is crucial for its safe application. Studies have focused on its binding to hemoglobin and potential health risks associated with exposure.

Case Study:
A molecular dosimetry study monitored DFA exposure among workers, revealing median concentrations that were below established biological tolerance values. This indicates a need for ongoing monitoring and regulatory measures to ensure safety .

Mechanism of Action

The mechanism of action of 2,4-difluoroaniline depends on its specific application. In medicinal chemistry, it can interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Comparison:

2,4-Difluoroaniline is unique due to the specific positions of the fluorine atoms on the benzene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other difluoroaniline isomers. For example, the 2,6-difluoroaniline isomer has fluorine atoms at the 2 and 6 positions, which can result in different steric and electronic effects compared to this compound .

Biological Activity

2,4-Difluoroaniline (DFA) is an aromatic amine that has garnered attention due to its diverse applications in organic synthesis and its biological implications. This article explores the biological activity of DFA, including its pharmacological properties, environmental interactions, and toxicity profiles.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_6H5_5F2_2N
  • Molecular Weight : 145.11 g/mol
  • Appearance : Colorless to pale yellow liquid

Pharmacological Applications

DFA serves as a precursor in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents. For instance, it is involved in the production of 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which has therapeutic applications .

Table 1: Pharmacological Compounds Derived from DFA

Compound NameActivity Type
2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acidAnti-inflammatory
DiflunisalAnalgesic
N-(2,4-Difluorophenyl)-2-fluorobenzamidePotential anticancer

Toxicity and Environmental Impact

Research indicates that DFA can bind to hemoglobin in humans and rats, leading to potential toxic effects. A study monitored DFA exposure among workers, revealing median concentrations of DFA adducts bound to hemoglobin at levels suggesting low risk under current exposure conditions . However, the absence of established occupational exposure limits raises concerns about long-term health effects.

Case Study: Hemoglobin Adduct Formation

In a study involving Fischer 344 rats, oral administration of DFA at varying doses demonstrated a linear relationship between dose and adduct concentration. Notably, lower doses did not induce methemoglobinemia but still resulted in measurable adduct levels . This finding is critical for understanding the compound's metabolic pathways and potential health risks associated with occupational exposure.

Microbial Degradation

DFA has also been studied for its biodegradability. Certain bacterial species can degrade DFA aerobically, indicating its potential environmental impact when released into ecosystems. Understanding these microbial pathways is essential for assessing the ecological risks associated with DFA contamination.

DFA’s biological activity can be attributed to its ability to undergo various chemical reactions, including diazotization and hydro-de-diazotization. The presence of fluorine atoms influences its bioavailability and metabolic stability, which may enhance or inhibit its biological effects depending on the context.

Mechanism TypeDescription
DiazotizationFormation of diazonium salts used in further synthesis
Hydro-de-diazotizationReduction reactions yielding amines or alcohols
Bacterial degradationInteraction with microbial metabolic pathways

Q & A

Basic Research Questions

Q. What standardized methods are recommended for assessing DFA toxicity in aquatic models?

The OECD Test No. 203 (Fish Acute Toxicity Test) is widely used, employing adult zebrafish (Danio rerio) in static 96-hour exposure assays. LC50 values (median lethal concentration) are determined by monitoring mortality rates across concentrations. For DFA, a logarithmic LC50 of 2.30311 (corresponding to 200.96 mg/L) was validated using Minitab statistical software for Goodness-of-Fit (GOF) analysis . Zebrafish are preferred due to their transparent embryos, rapid development, and genomic similarity to humans, enabling high-throughput toxicity screening .

Q. How do environmental variables like pH and dissolved oxygen influence DFA toxicity assays?

In acute static tests, pH fluctuations (e.g., from 7.39 to 7.07 over 48 hours) and dissolved oxygen levels significantly affect DFA toxicity outcomes. Lower pH may enhance DFA solubility, increasing bioavailability, while oxygen depletion can exacerbate metabolic stress in test organisms. These parameters must be rigorously controlled to ensure reproducibility .

Q. What are the primary synthesis routes for DFA in laboratory settings?

DFA is synthesized via condensation reactions, such as the Friedel-Crafts acylation of 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate at pH 4. Post-reaction, the product is purified via steam distillation and benzene extraction. Alternative methods include catalytic fluorination of aniline derivatives under controlled conditions .

Advanced Research Questions

Q. How can molecular dosimetry via hemoglobin (Hb) adducts improve DFA exposure monitoring?

DFA undergoes metabolic activation to form hydroxylamine intermediates, which bind to hemoglobin, forming stable adducts. GC-MS analysis of these adducts in human and rat studies revealed median DFA-Hb concentrations of 10–322 pmol/g globin, providing a biomarker for chronic low-level exposure. This method outperforms urine metabolite analysis in sensitivity and specificity .

Q. What strategies resolve contradictions in reported DFA metabolite data?

Discrepancies arise from methodological differences (e.g., anaerobic vs. aerobic conditions). For instance, 2,4-DFA was proposed as a diflufenican metabolite under anaerobic conditions but undetected in GC-MS studies. Addressing this requires optimizing extraction protocols (e.g., derivatization) and validating with isotopic labeling or tandem mass spectrometry .

Q. How does DFA interact with microbial consortia in biodegradation studies?

Ralstonia sp. FD-1 degrades DFA via cometabolism using 4-fluoroaniline (4-FA) as a primary substrate. Enzymatic pathways involve dehalogenases and monooxygenases, producing less toxic intermediates like fluoride ions. However, high fluoride concentrations (>10 mg/L) inhibit microbial activity, necessitating strain engineering or adaptive evolution for industrial wastewater treatment .

Q. What are the limitations of zebrafish models in predicting DFA's teratogenic effects?

While zebrafish embryos are effective for acute toxicity screening, their utility in chronic or teratogenicity studies is limited by differences in mammalian metabolic pathways. For example, DFA-induced methemoglobinemia in mammals involves N-oxidation, a process less pronounced in zebrafish. Complementary assays (e.g., mammalian cell lines or in silico models) are recommended for comprehensive risk assessment .

Q. Methodological Considerations for Data Interpretation

  • Statistical Validation : Use non-linear regression models (e.g., Probit analysis) for LC50 calculations, ensuring GOF p-values <0.05 to confirm data reliability .
  • Quality Control : Include positive controls (e.g., 4-ethylbenzaldehyde) and validate analytical methods (GC-MS, HPLC) with certified reference materials to minimize false negatives .
  • Ethical Compliance : Adhere to EU Directive 2010/63/EU for animal welfare, including approval by institutional ethics committees and minimization of specimen numbers .

Properties

IUPAC Name

2,4-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
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InChI Key

CEPCPXLLFXPZGW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)F)N
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Molecular Formula

C6H5F2N
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DSSTOX Substance ID

DTXSID6025064
Record name 2,4-Difluoroaniline
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Molecular Weight

129.11 g/mol
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Physical Description

2,4-difluoroaniline is a dark reddish-purple liquid. (NTP, 1992)
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Boiling Point

338 °F at 753 mmHg (NTP, 1992)
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Flash Point

145 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 68.9 °F (NTP, 1992)
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Density

1.268 (NTP, 1992) - Denser than water; will sink
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CAS No.

367-25-9
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Melting Point

18.5 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A solution of 4.11g. (0.03 mole) of 2-fluorophenylazide in 81 ml. of cyclohexane was treated with 20 ml. of hydrogen fluoride. The reaction mixture was then shaken at room temperature for 24 hours, then cooled, vented, and rinsed from the bomb with two successive applications of 100 ml. of dichloromethane and then 100 ml. of water. The reaction mixture was then blown down under nitrogen, quenched in 75g. of ice, and rendered basic with KOH pellets. The reaction mixture was extracted with dichloromethane to yield 2.2g. (57%) of a brown-red fluid after drying over MgSO4. The 2,4-difluoroaniline structure of the final product was confirmed by IR, and the product had a b.p. of 90°-92° C. at 40 mm. Hg.
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Synthesis routes and methods II

Procedure details

hydrogenating the 2,4-difluoro-5-chloronitrobenzene with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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